(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKRLLNZGCLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588623 | |
| Record name | 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-06-2 | |
| Record name | 6-(1-Piperidinyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Route
The most common laboratory and industrial method involves the nucleophilic substitution of 6-chloropyridin-3-ylmethanamine with piperidine under basic conditions. The reaction proceeds as follows:
- Starting materials: 6-chloropyridin-3-ylmethanamine and piperidine.
- Base: Sodium hydride or potassium carbonate to deprotonate piperidine and enhance nucleophilicity.
- Solvent: Polar aprotic solvents or alcohols (e.g., methanol).
- Conditions: Heating at elevated temperatures (e.g., 140 °C) for extended periods (up to 20 hours).
- Workup: Extraction with dichloromethane, washing, and purification by column chromatography.
This method yields (6-(Piperidin-1-yl)pyridin-3-yl)methanamine with moderate to high purity and yield.
Reductive Amination of Cyanohydrins or Aldehydes
An alternative approach involves reductive amination, which is advantageous for selective amine formation:
- Intermediate: Pyridin-3-ylmethanamine or cyanohydrin derivatives.
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or other boron hydrides.
- Base: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basic conditions.
- Solvent: Methanol or other alcohols.
- Temperature: Room temperature to mild heating.
- Additives: Iron sulfate (FeSO4·7H2O) or other metal salts to suppress side reactions involving cyanide ions.
This method allows for mild reaction conditions and high selectivity, minimizing by-products.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride, potassium carbonate, DABCO | Facilitates nucleophilic substitution or maintains basic medium in reductive amination |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imines to amines |
| Solvent | Methanol, dichloromethane, toluene | Methanol preferred for reductive amination |
| Temperature | Room temperature to 140 °C | Higher temps for substitution; room temp for reductive amination |
| Reaction time | 12–20 hours | Longer times improve conversion |
| Additives | FeSO4·7H2O | Suppresses cyanide side reactions |
Industrial Production Considerations
- Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.
- Catalysts and optimized bases improve yield and reduce impurities.
- Purification involves extraction, washing, decolorization (e.g., silica, activated charcoal), and evaporation.
- The hydrochloride salt form is often isolated for stability and handling.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |
|---|---|---|---|
| 1 | 6-chloropyridin-3-ylmethanamine + piperidine | Nucleophilic substitution | Base (NaH or K2CO3), solvent (MeOH), heat |
| 2 | Pyridin-3-ylmethanamine + cyanohydrin | Reductive amination | NaBH3CN, DABCO, MeOH, room temp |
| 3 | Workup and purification | Extraction, chromatography | DCM extraction, silica gel purification |
| 4 | Formation of hydrochloride salt | Acidification | HCl in ethanol or ether |
Research Findings and Data
Antibacterial Activity Correlation
The compound synthesized by these methods exhibits significant antibacterial activity, with minimal inhibitory concentrations (MIC) as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides, indicating the importance of high purity synthesis for biological applications.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0048 | E. coli |
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0098 | B. mycoides |
| Compound C | 0.039 | Candida albicans |
Purity and Yield Data
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 65–80 | >95 | Requires heating and long reaction times |
| Reductive amination | 70–85 | >98 | Mild conditions, fewer side products |
Chemical Reactions Analysis
Types of Reactions
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Substitution: Various substituted amines or amides, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it valuable in developing therapeutics aimed at specific receptors or enzymes. Notably, it has shown promise as a lead compound for new antimicrobial and anticancer agents:
- Antimicrobial Activity : In studies comparing various piperidine derivatives, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine exhibited significant efficacy against Staphylococcus aureus and Escherichia coli, achieving complete bacterial death within eight hours at specific concentrations.
- Cancer Therapy : The compound's inhibitory effects on histone acetyltransferases (HATs), particularly p300/CBP, indicate its potential role in cancer treatment by modulating gene expression. The IC50 value for this activity was approximately 8.6 μM, suggesting moderate inhibitory capacity.
Organic Synthesis
As a versatile building block in organic synthesis, this compound is utilized to create complex chemical libraries for drug discovery. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with tailored properties .
Biological Studies
The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biological experiments . Its role in biological systems extends to studying the interactions with enzymes and receptors that govern cellular processes.
Study on Antibacterial Efficacy
A comparative study highlighted the antibacterial properties of this compound against common pathogens. The study utilized various concentrations of the compound and documented complete bacterial death within eight hours against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent.
Inhibitory Effects on Histone Acetyltransferases
Research into the inhibitory effects of this compound on histone acetyltransferases revealed significant findings relevant to cancer therapy. The moderate IC50 value suggests that further optimization could enhance its efficacy as a therapeutic agent targeting epigenetic modifications.
Mechanism of Action
The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through its amine and pyridine groups. These interactions could modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, focusing on substituent variations and their implications:
Structural and Functional Insights
Piperidinyl vs. Cyclic Amine Substituents
- Piperidinyl (Target Compound) : The piperidine ring contributes to moderate lipophilicity and may enhance blood-brain barrier permeability, making it relevant for central nervous system (CNS) drug candidates. Its discontinued status may reflect synthesis challenges or niche applications.
Heterocyclic vs. Alkoxy Substituents
- Imidazolyl (CAS 953902-13-1) : The imidazole group introduces hydrogen-bonding capacity, which could improve target binding affinity. This compound’s PubChem entry suggests exploratory use in kinase or GPCR studies .
- Methoxyethoxy (CAS 1016724-24-5) : The ether and methoxy groups enhance water solubility, favoring applications in aqueous formulations or peripheral targets .
Positional Isomerism
Research and Commercial Considerations
- Synthetic Accessibility : The target compound’s discontinuation contrasts with commercially available analogs like (6-Methylpyridin-3-yl)methanamine, which is simpler to synthesize .
- Biological Relevance : Methanamine derivatives are frequently explored as enzyme inhibitors (e.g., GSK-3β in ) or receptor ligands. The piperidinyl variant’s structural complexity may align with targets requiring hydrophobic interactions, such as kinases or neurotransmitter receptors.
Biological Activity
The compound (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, a derivative of piperidine and pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Research indicates that compounds containing piperidine and pyridine moieties often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. For instance, studies have shown that derivatives featuring a similar structure can act as selective agonists for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
Antimycobacterial Activity
Recent studies have highlighted the potential of pyridine derivatives as antimycobacterial agents. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects on Mycobacterium tuberculosis (M.tb) growth, indicating a promising avenue for tuberculosis treatment .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A (similar structure) | 0.06 | Highly active |
| Compound B | 0.40 | Moderately active |
| Compound C | 0.88 | Active |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties. Research indicates that it may exhibit agonistic activity at the 5-HT1A receptor, which could lead to anxiolytic effects. In vitro studies have shown that certain analogs possess high affinity for 5-HT1A receptors with pKi values greater than 8, suggesting potential therapeutic applications in treating anxiety and depression .
Antioxidant Properties
Pyridine derivatives are recognized for their antioxidant capabilities. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Antimycobacterial Efficacy
In a study examining various pyridine derivatives, one compound demonstrated an MIC of 0.06 µg/mL against M.tb, showcasing its potential as a lead compound for further development in tuberculosis therapy .
Case Study 2: Neuropharmacological Assessment
Another study focused on the agonistic properties at the 5-HT1A receptor revealed that certain derivatives had an EC50 value indicating potent activity in inhibiting cAMP production in neuronal cells, suggesting a mechanism for anxiolytic effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, piperidine reacts with a halogenated pyridine precursor (e.g., 6-chloropyridin-3-yl)methanamine under basic conditions (e.g., K₂CO₃ in DMF or THF) to introduce the piperidin-1-yl group . Optimization includes varying solvents, temperature (e.g., 80–120°C), and stoichiometry to improve yield. Monitoring via TLC or LCMS ensures reaction completion .
- Key Considerations : Impurities like unreacted starting materials or byproducts (e.g., dehalogenated intermediates) require purification via column chromatography or recrystallization .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodology :
- LCMS/HPLC : For purity assessment and molecular ion confirmation (e.g., m/z ≈ 206 [M+H]⁺) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine C3-CH₂NH₂ and C6-piperidinyl signals) .
- X-ray crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose to HCl/NaOH (0.1–1M) at 25–60°C for 24–72 hours.
- Oxidative stress : Treat with H₂O₂ (3–30%) .
- Thermal stability : Heat at 40–100°C for 1–7 days.
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?
- Methodology :
- Dose-response curves : Compare EC₅₀ (functional assays) and Kd (binding assays) to identify off-target effects .
- Structural analogs : Synthesize derivatives (e.g., modifying the piperidine or methylamine groups) to isolate pharmacophore contributions .
- Computational docking : Predict binding modes using software like AutoDock to reconcile discrepancies .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Core modifications : Vary substituents on the pyridine ring (e.g., 6-methoxy or 6-fluoro analogs) to assess electronic effects .
- Piperidine substitutions : Replace piperidine with pyrrolidine or azepane to probe steric and conformational impacts .
- Biological evaluation : Test analogs in vitro (e.g., enzyme inhibition, cell viability) and in vivo (e.g., pharmacokinetics in rodent models) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., photochemical or catalytic transformations)?
- Methodology :
- DFT calculations : Simulate transition states to predict regioselectivity in reactions like C–H functionalization .
- Retrosynthetic tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes for complex derivatives .
- Kinetic studies : Model reaction pathways using software like Gaussian to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) .
Q. What experimental approaches validate the compound’s role as a ligand in coordination chemistry?
- Methodology :
- Metal complexation : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water; characterize via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS .
- Single-crystal analysis : Confirm coordination geometry using X-ray diffraction .
- Magnetic susceptibility : Measure for paramagnetic complexes to infer electronic structure .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodology :
- Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess statistical significance .
- Orthogonal assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
